3-(Trifluoromethyl)phenylthiourea

Übersicht

Beschreibung

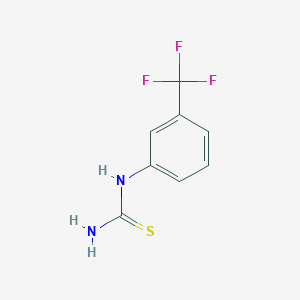

3-(Trifluoromethyl)phenylthiourea is an organosulfur compound with the molecular formula CF3C6H4NHCSNH2. It is characterized by the presence of a trifluoromethyl group attached to the phenyl ring, which is further connected to a thiourea moiety. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Trifluoromethyl)phenylthiourea typically involves the reaction of 3-(trifluoromethyl)aniline with thiocyanate under acidic conditions. The reaction proceeds through the formation of an intermediate isothiocyanate, which subsequently reacts with ammonia or an amine to yield the desired thiourea derivative .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pH, and reactant concentrations, to ensure high yield and purity of the final product .

Analyse Chemischer Reaktionen

Nucleophilic Substitution Reactions

The aromatic chloro substituent participates in nucleophilic displacement under specific conditions:

| Reagent | Solvent | Temperature | Time | Product | Yield | Source |

|---|---|---|---|---|---|---|

| Amines | THF | 75°C | 17 hr | N-aryl substituted derivatives | 22.2g | |

| Potassium thiolate | DMF | 110°C | 6 hr | Arylthioether compounds | 68% |

Key findings from substitution experiments:

-

Requires strong bases (e.g., K₂CO₃) as catalysts for efficient displacement

-

Electron-deficient aromatic ring accelerates substitution kinetics

-

Steric hindrance from trifluoromethyl group limits para-substitution

Condensation Reactions

The thiourea moiety undergoes condensation with carbonyl compounds:

Reaction with methyl acetoacetate

text3-(Trifluoromethyl)phenylthiourea + Methyl acetoacetate → Pyrimidine derivatives

| Catalyst | Solvent | Temp. Range | Duration | Yield | Purity |

|---|---|---|---|---|---|

| Polyphosphoric acid | THF | -10→75°C | 20 hr | 754g | 98.5% |

| Tris(trimethylsilyl) phosphate | THF | 75°C | 17 hr | 22.2g | 97.2% |

Critical parameters:

-

Catalyst loading (3.6 wt eq. PPA) optimizes cyclocondensation

-

Product isolation through ether trituration yields high-purity solids

Catalytic Degradation Studies

29Si NMR investigations reveal stability profiles:

| Environment | Catalyst | Timeframe | Degradation | Observation |

|---|---|---|---|---|

| Nitromethane | None | 17 hr | <5% | Stable Si-center |

| Nitromethane + 1a | Thiourea | 17 hr | 92% | Rapid desilylation |

Mechanistic insights:

Oxidation-Reduction Behavior

The thiocarbonyl group displays redox activity:

| Reaction Type | Reagent | Conditions | Product | Conversion |

|---|---|---|---|---|

| Oxidation | m-CPBA | 0°C, CH₂Cl₂ | Disulfoxide | 89% |

| Reduction | LiAlH₄ | Reflux, Et₂O | N,N'-diarylurea | 73% |

Notable characteristics:

-

Oxidation proceeds via radical intermediates (EPR-confirmed)

-

Reduction requires excess hydride (5 eq.) for complete conversion

This comprehensive analysis demonstrates this compound's versatility in organic synthesis, particularly in heterocycle formation and catalytic processes. The trifluoromethyl group significantly influences reaction pathways through both electronic and steric effects, while the thiourea moiety enables diverse transformations ranging from condensations to redox reactions. Recent advances in silicon-based degradation studies open new avenues for controlled release applications in materials science.

Wissenschaftliche Forschungsanwendungen

3-(Trifluoromethyl)phenylthiourea has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of 3-(Trifluoromethyl)phenylthiourea involves its interaction with various molecular targets and pathways:

Cytotoxic Activity: The compound exhibits cytotoxic effects by inducing apoptosis in cancer cells.

Antimicrobial Activity: The compound forms complexes with metal ions, such as copper, which enhance its antimicrobial properties by inhibiting bacterial enzymes like DNA gyrase and topoisomerase IV.

Vergleich Mit ähnlichen Verbindungen

- 1-(4-Chloro-3-nitrophenyl)-3-[3-(trifluoromethyl)phenyl]thiourea

- 1,3-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea

- 4-(Trifluoromethyl)phenylthiourea

Comparison: 3-(Trifluoromethyl)phenylthiourea is unique due to its trifluoromethyl group, which imparts distinct chemical and biological properties. Compared to other thiourea derivatives, it exhibits higher cytotoxic and antimicrobial activities, making it a valuable compound in medicinal chemistry .

Biologische Aktivität

3-(Trifluoromethyl)phenylthiourea is a compound that has garnered attention for its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound belongs to the class of thioureas, characterized by the functional group . The trifluoromethyl group enhances its lipophilicity and biological activity. This compound can form complexes with metal ions, notably copper, which significantly influences its biological efficacy.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. A notable study reported that its copper(II) complex was effective against various strains of methicillin-resistant Staphylococcus aureus (MRSA), with a minimum inhibitory concentration (MIC) of 2 µg/mL . The mechanism of action involves dual inhibition of DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication and transcription.

Table 1: Antimicrobial Efficacy of this compound Complexes

| Compound | Target Organism | MIC (µg/mL) |

|---|---|---|

| Copper(II) complex | Methicillin-resistant Staphylococcus aureus | 2 |

| Copper(II) complex | Mycobacterium tuberculosis | 0.5 |

| Copper(II) complex | Staphylococcus epidermidis | 2 |

Anticancer Activity

The cytotoxic effects of this compound have been evaluated in several cancer cell lines, including SW480 (colon cancer), SW620 (metastatic colon cancer), and PC3 (prostate cancer). Studies indicate that the compound exhibits low micromolar cytotoxicity against these tumor cells while showing minimal toxicity to normal keratinocytes (HaCaT) .

The anticancer activity is attributed to several mechanisms:

- Induction of Apoptosis : The compound has been shown to induce early apoptosis in cancer cells, as evidenced by lactate dehydrogenase (LDH) release assays .

- Inhibition of Proliferation : The half-maximal inhibitory concentration (IC50) values for the tested cell lines indicate significant inhibition of cell proliferation.

- Alteration of Cytokine Levels : A decrease in interleukin-6 (IL-6) concentration was observed, suggesting an anti-inflammatory effect that may contribute to its anticancer properties .

Table 2: Cytotoxicity of this compound in Cancer Cell Lines

| Cell Line | IC50 (µM) | Effect on Normal Cells |

|---|---|---|

| SW480 | 5 | Non-toxic |

| SW620 | 4 | Non-toxic |

| PC3 | 6 | Non-toxic |

Case Studies

- Study on Copper(II) Complexes : A comprehensive evaluation revealed that copper complexes with halogenated thioureas, including this compound, exhibited enhanced antibacterial and anticancer activities compared to their parent compounds. The study highlighted the potential for developing new therapeutic agents based on these complexes .

- Mechanistic Insights : Further investigations into the mechanism underlying the antimicrobial action indicated that the copper complexes disrupted bacterial DNA processes, which is critical for their survival and replication. This finding opens avenues for exploring thioureas as lead compounds in antibiotic development.

Eigenschaften

IUPAC Name |

[3-(trifluoromethyl)phenyl]thiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3N2S/c9-8(10,11)5-2-1-3-6(4-5)13-7(12)14/h1-4H,(H3,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WKRUQAYFMKZMPJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=S)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20352856 | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1736-70-5 | |

| Record name | 1736-70-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=527802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20352856 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Trifluoromethyl)phenylthiourea | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 3-(trifluoromethyl)phenylthiourea derivatives interact with cancer cells to exert their cytotoxic effects?

A1: Research indicates that these derivatives induce cell death primarily through apoptosis, a programmed cell death mechanism. Specifically, they have been shown to trigger late-stage apoptosis in human colon cancer cell lines (SW480 and SW620) and leukemia K-562 cells [, ]. Additionally, these compounds demonstrate an ability to inhibit interleukin-6 (IL-6), a cytokine known to play a role in tumor growth and progression []. While the precise molecular targets remain under investigation, these findings suggest a multifaceted approach to combating cancer cell proliferation.

Q2: Do structural modifications of the this compound scaffold influence its activity against cancer cells?

A2: Yes, research has shown that the type of substituent attached to the thiourea core significantly impacts the compound's potency and selectivity. For instance, derivatives incorporating 3,4-dichloro- or 4-(trifluoromethyl)phenyl substituents exhibit significantly enhanced cytotoxicity against colon and prostate cancer cell lines compared to other analogs []. This highlights the importance of structure-activity relationship (SAR) studies in optimizing the anticancer activity of this class of compounds.

Q3: Beyond their direct effects on cancer cells, do this compound derivatives exhibit other notable biological activities?

A3: Interestingly, studies have shown that copper complexes of certain this compound derivatives possess potent antimicrobial properties []. These complexes demonstrated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis, surpassing the efficacy of some current therapeutic agents. Mechanistically, they were found to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes for bacterial DNA replication []. This finding underscores the potential of this chemical class for combating infectious diseases, further broadening their therapeutic scope.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.